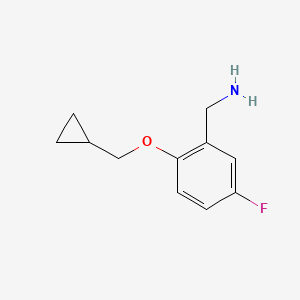
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
概要
説明
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, along with two carboxylic acid groups at the 3 and 4 positions of the ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
科学的研究の応用
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds play a crucial role as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
Compounds with similar structures have been reported to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity .
Biochemical Pathways
It’s worth noting that similar compounds are used as intermediates in the synthesis of pharmaceuticals, suggesting they may play a role in various biochemical pathways .
Result of Action
It’s worth noting that similar compounds are used as intermediates in the synthesis of pharmaceuticals, suggesting they may have significant molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds have been reported to exhibit high reactivity towards c-h insertion reactions .
準備方法
The synthesis of 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid typically involves the reaction of pyrrolidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like acetone at low temperatures to ensure the selective formation of the desired product. The reaction mixture is then worked up by removing the solvent and purifying the product through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
化学反応の分析
1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include carboxylates, alcohols, and substituted amines.
類似化合物との比較
Similar compounds to 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid include:
N-Boc-pyrrolidine-3-carboxylic acid: This compound has a single carboxylic acid group and is used in similar synthetic applications.
N-Boc-3-pyrrolidinone: This compound features a ketone group instead of carboxylic acids and is used in the synthesis of spirocyclic tetrahydrofuran.
®-1-Boc-3-pyrrolidinecarboxylic acid: This enantiomeric compound is used in the synthesis of chiral pharmaceuticals.
The uniqueness of this compound lies in its dual carboxylic acid functionality, which provides additional versatility in synthetic applications compared to its analogs.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHNBGJGPXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)
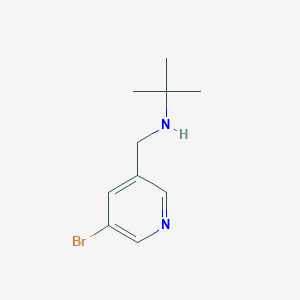
![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)
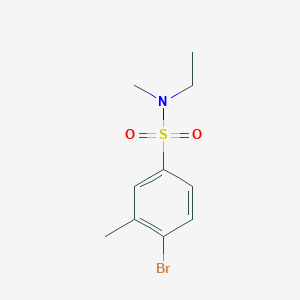
![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
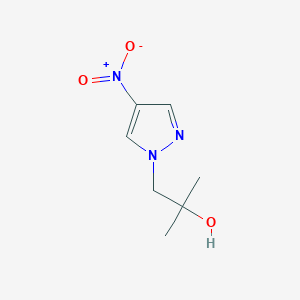
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1400690.png)
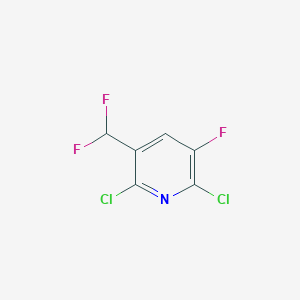
methylamine](/img/structure/B1400694.png)
